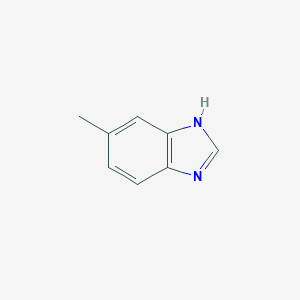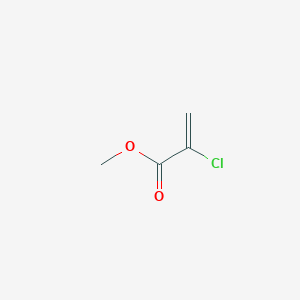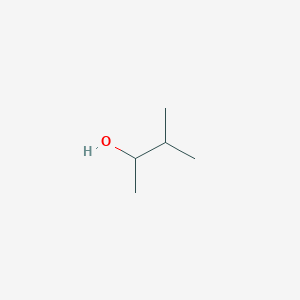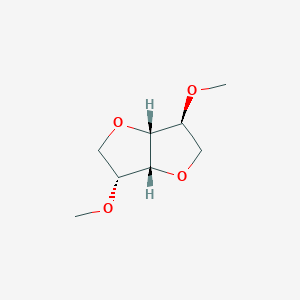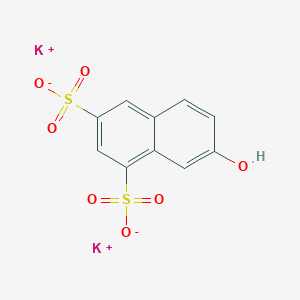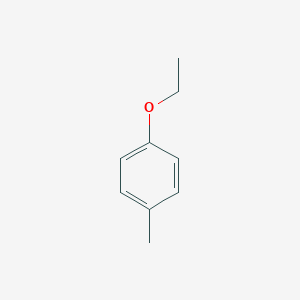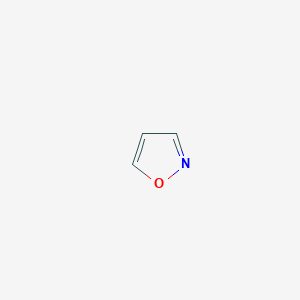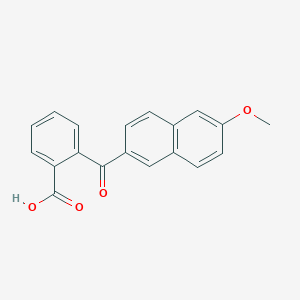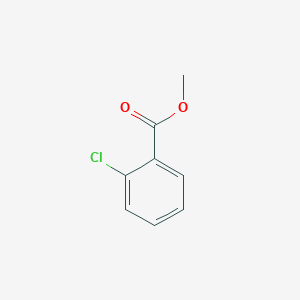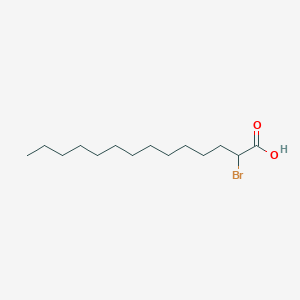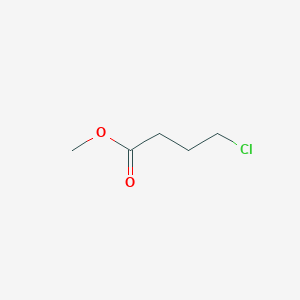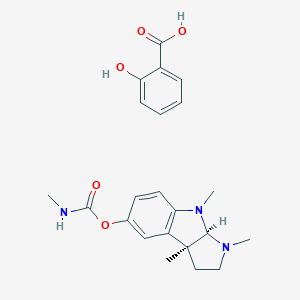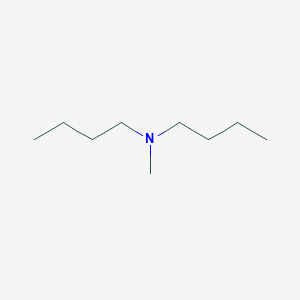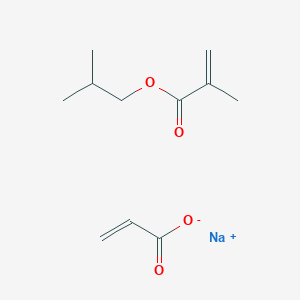
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate is a polymeric compound that is widely used in various industrial applications. This compound is known for its unique properties, such as high thermal stability, resistance to chemicals, and excellent mechanical strength. It is commonly used in the production of coatings, adhesives, and sealants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate typically involves the polymerization of 2-propenoic acid, 2-methyl-, 2-methylpropyl ester with 2-propenoic acid in the presence of a sodium salt. The polymerization process can be initiated using free radical initiators such as peroxides or azo compounds. The reaction is usually carried out at elevated temperatures, typically between 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is often conducted in large reactors where the monomers are mixed with the initiators and other additives. The reaction mixture is then heated to the desired temperature to initiate the polymerization. The resulting polymer is then purified and processed into the desired form, such as pellets or powders, for further use in various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced derivatives.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are usually conducted under mild conditions to prevent degradation of the polymer.
Substitution: Substitution reactions can be carried out using various reagents, such as halogens or alkylating agents, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical products and as a component in medical adhesives and coatings.
Industry: Applied in the production of coatings, adhesives, sealants, and other industrial products due to its excellent mechanical and chemical properties
Mechanism of Action
The mechanism of action of Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate involves its interaction with various molecular targets and pathways. The polymer can form strong intermolecular interactions with other molecules, leading to the formation of stable complexes. These interactions can influence the physical and chemical properties of the polymer, making it suitable for various applications. The specific molecular targets and pathways involved depend on the particular application and the conditions under which the polymer is used .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, propyl ester: Similar in structure but differs in the ester group attached to the polymer chain.
2-Propenoic acid, 2-methyl-, methyl ester: Another similar compound with a different ester group.
2-Propenoic acid, 2-methyl-, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester: A polymer with a more complex structure and different properties.
Uniqueness
Sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate is unique due to its combination of high thermal stability, resistance to chemicals, and excellent mechanical strength. These properties make it particularly suitable for demanding industrial applications where other similar compounds may not perform as well.
Properties
CAS No. |
129984-35-6 |
|---|---|
Molecular Formula |
C11H17NaO4 |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
sodium;2-methylpropyl 2-methylprop-2-enoate;prop-2-enoate |
InChI |
InChI=1S/C8H14O2.C3H4O2.Na/c1-6(2)5-10-8(9)7(3)4;1-2-3(4)5;/h6H,3,5H2,1-2,4H3;2H,1H2,(H,4,5);/q;;+1/p-1 |
InChI Key |
DKHUPGFBMQQDID-UHFFFAOYSA-M |
SMILES |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
Isomeric SMILES |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)COC(=O)C(=C)C.C=CC(=O)[O-].[Na+] |
Synonyms |
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2-propenoic acid, sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


